3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride
Overview
Description
Mechanism of Action
Mode of Action
Acyl chlorides are highly reactive and can undergo various chemical reactions, including nucleophilic acyl substitution .
Please consult with a chemical expert or a relevant professional for more accurate and detailed information. This compound should be handled with care due to its potential reactivity and the hazards associated with its use .
Preparation Methods
The synthesis of 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride typically involves the reaction of 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
- Dissolve 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoic acid in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature below 0°C.
- Reflux the reaction mixture for several hours until the evolution of gas ceases.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography.
Chemical Reactions Analysis
3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases like pyridine for substitution reactions and acidic or basic aqueous solutions for hydrolysis.
Scientific Research Applications
3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used to modify biomolecules for studying their structure and function.
Medicine: It is employed in the development of potential pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride can be compared with other acyl chlorides such as:
3-Chloro-2,2-dimethylpropionyl chloride: Similar in reactivity but differs in the structure of the acyl group.
Caffeoyl chloride: Contains a different aromatic ring structure and functional groups.
The uniqueness of this compound lies in its specific substitution pattern on the aromatic ring, which imparts distinct reactivity and properties.
Properties
IUPAC Name |
3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c1-15-8-5-3-7(4-6-9(12)14)10(13)11(8)16-2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJOUFWJHFXYKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)Cl)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379313 | |
Record name | 3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-00-2 | |
Record name | 3-(2-Chloro-3,4-dimethoxyphenyl)-2-propenoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175136-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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